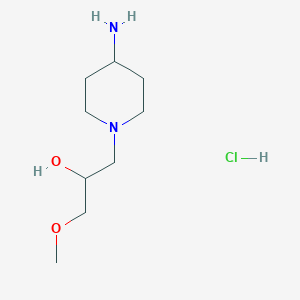

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol Hydrochlorid

Übersicht

Beschreibung

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidinderivate spielen in der Arzneimittelentwicklung eine wichtige Rolle, da sie in verschiedenen Pharmazeutika und Alkaloiden vorkommen . Die in Frage stehende Verbindung kann als Schlüsselzwischenprodukt zur Synthese substituierter Piperidine, Spiropiperidine, kondensierter Piperidine und Piperidinone dienen. Diese Derivate haben signifikante pharmakologische Aktivitäten gezeigt, was sie für die pharmazeutische Chemie wertvoll macht.

Pharmakologische Anwendungen

Die Piperidin-Einheit ist ein häufiges Merkmal in mehr als zwanzig Klassen von Pharmazeutika . Daher könnte “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol Hydrochlorid” zur Entwicklung potenzieller Medikamente eingesetzt werden. Seine Derivate könnten eine Reihe von biologischen Aktivitäten aufweisen, darunter Antikrebs-, entzündungshemmende und neuroprotektive Wirkungen.

Antikrebsaktivität

Piperidinderivate wurden mit potenzieller Antikrebsaktivität synthetisiert . So können sie zum Beispiel zur Herstellung von Spirooxindolopyrrolidin-eingebetteten Piperidinonen verwendet werden, die in Tumorzellmodellen Cytotoxizität und Apoptoseinduktion gezeigt haben, was möglicherweise neue Wege für die Krebsbehandlung eröffnet.

Entzündungshemmende Eigenschaften

Neue Piperidinverbindungen wurden auf ihre entzündungshemmenden Eigenschaften hin untersucht . Die in Frage stehende Verbindung könnte so modifiziert werden, dass Derivate mit signifikanten COX-1- und COX-2-Inhibitoraktivitäten entstehen, was auf ihre Verwendung bei der Entwicklung neuer entzündungshemmender Medikamente hindeutet.

Enzyminhibition

Die Piperidinstruktur ist häufig an der Enzyminhibition beteiligt, die für die Behandlung verschiedener Krankheiten von entscheidender Bedeutung ist . Derivate von “this compound” könnten so konzipiert werden, dass sie bestimmte Enzyme angreifen, was eine Methode zur Kontrolle des Krankheitsverlaufs darstellt.

Bewertung von Aromastoffen

Obwohl dies nicht direkt mit der in Frage stehenden Verbindung zusammenhängt, werden Piperidinderivate auch auf ihre Sicherheit als Aromastoffe untersucht . Dies zeigt die breite Anwendbarkeit von Piperidinverbindungen in der Lebensmittelwissenschaft, wo sie zur Verstärkung oder Veränderung von Aromen eingesetzt werden können.

Wirkmechanismus

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

The key mechanism of action of many piperidine derivatives involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) properties can greatly impact a compound’s bioavailability. For instance, a compound’s lipophilicity, water solubility, and its interactions with various enzymes and transporters in the body can influence its ADME properties .

The result of a compound’s action can vary widely depending on its targets and mode of action. For example, inhibition of COX enzymes by piperidine derivatives can lead to anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific context .

Cellular Effects

The effects of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects, such as organ damage or behavioral changes, have been reported .

Metabolic Pathways

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing cellular processes and outcomes .

Biologische Aktivität

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride, identified by its CAS number 1423034-52-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 224.73 g/mol

- Structure : The compound consists of a piperidine ring substituted with an amino group and a methoxypropanol moiety, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological pathways. Preliminary studies suggest that it may act as an inhibitor in signaling pathways associated with cancer progression, particularly through modulation of the phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt) pathways. These pathways are crucial for cell growth and survival, making them significant targets for cancer therapy.

Antitumor Activity

Research indicates that compounds structurally related to 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride exhibit significant antitumor properties. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC3 (Prostate) | 5.0 | PKB Inhibition |

| Compound B | U87MG (Glioblastoma) | 3.5 | Apoptosis Induction |

| Compound C | MCF7 (Breast) | 4.2 | Cell Cycle Arrest |

Study on PKB Inhibition

A study published in Cancer Research detailed the effects of a related piperidine derivative on PKB activity in human prostate cancer cells. The compound demonstrated a dose-dependent inhibition of PKB, leading to reduced cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability when administered orally. Toxicological assessments indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further development as an antineoplastic agent .

Eigenschaften

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-13-7-9(12)6-11-4-2-8(10)3-5-11;/h8-9,12H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPRSIPUDFRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1CCC(CC1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.